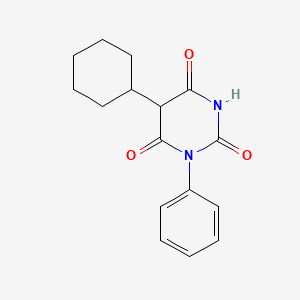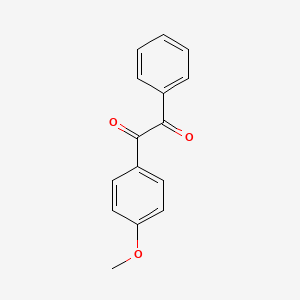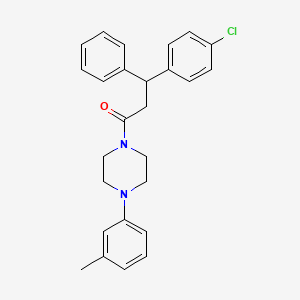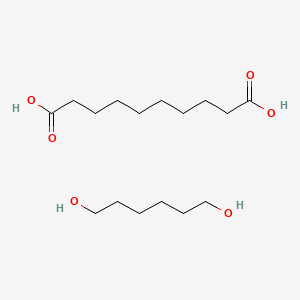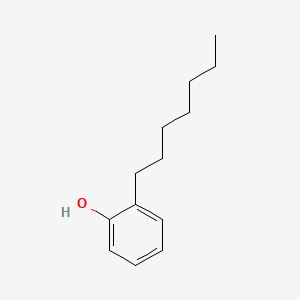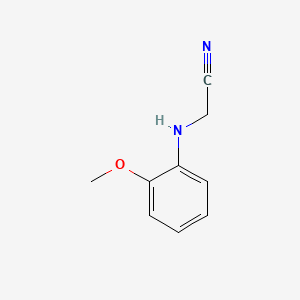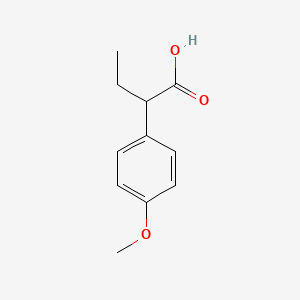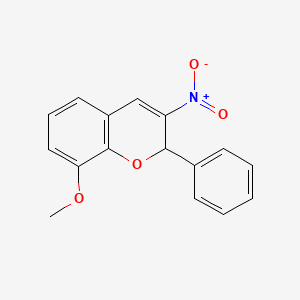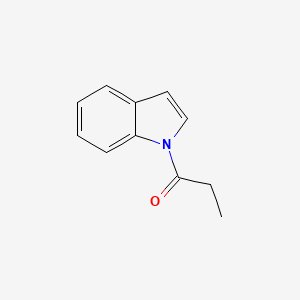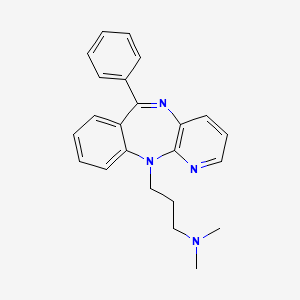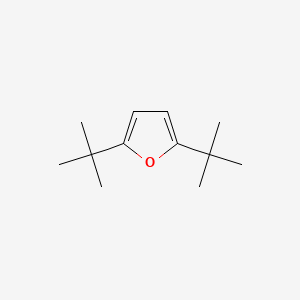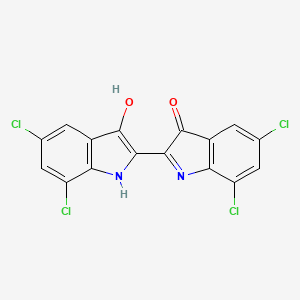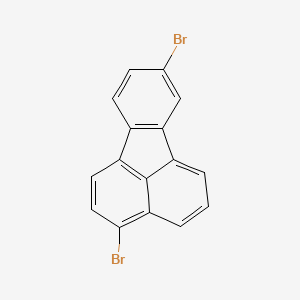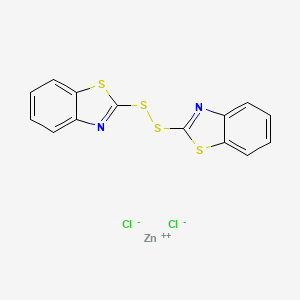
zinc;2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole;dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc;2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole;dichloride is a complex chemical compound that features zinc coordinated with two 2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole ligands and two chloride ions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole;dichloride typically involves the reaction of zinc chloride with 2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole in an appropriate solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then isolated by filtration and purified by recrystallization or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility. The use of high-purity starting materials and solvents is crucial to minimize impurities and ensure the quality of the final product.
化学反応の分析
Types of Reactions
Zinc;2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole;dichloride can undergo various chemical reactions, including:
Oxidation: The disulfide bonds in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols using reducing agents such as dithiothreitol or sodium borohydride.
Substitution: The chloride ions can be substituted with other ligands, such as bromide or iodide, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol, sodium borohydride, and lithium aluminum hydride are commonly used.
Substitution: Halide exchange reactions can be carried out using halide salts (e.g., sodium bromide, potassium iodide) in polar solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Zinc;2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole;bromide, Zinc;2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole;iodide
科学的研究の応用
Zinc;2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole;dichloride has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent for certain diseases.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanocomposites.
作用機序
The mechanism of action of zinc;2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole;dichloride involves its interaction with molecular targets, such as enzymes and cellular membranes. The disulfide bonds in the compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The zinc ion can also coordinate with various ligands, influencing the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
- Zinc;2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole;bromide
- Zinc;2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole;iodide
- Zinc;2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole;sulfate
Uniqueness
Zinc;2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole;dichloride is unique due to its specific coordination environment and the presence of chloride ions, which can influence its reactivity and solubility. Compared to its bromide and iodide analogs, the dichloride form may exhibit different chemical and physical properties, such as solubility, stability, and reactivity in various solvents and reaction conditions.
特性
CAS番号 |
22405-83-0 |
|---|---|
分子式 |
C14H8Cl2N2S4Zn |
分子量 |
468.8 g/mol |
IUPAC名 |
zinc;2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole;dichloride |
InChI |
InChI=1S/C14H8N2S4.2ClH.Zn/c1-3-7-11-9(5-1)15-13(17-11)19-20-14-16-10-6-2-4-8-12(10)18-14;;;/h1-8H;2*1H;/q;;;+2/p-2 |
InChIキー |
NCTQWCCEBWWYLI-UHFFFAOYSA-L |
SMILES |
C1=CC=C2C(=C1)N=C(S2)SSC3=NC4=CC=CC=C4S3.[Cl-].[Cl-].[Zn+2] |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)SSC3=NC4=CC=CC=C4S3.[Cl-].[Cl-].[Zn+2] |
| 22405-83-0 14778-24-6 |
|
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


